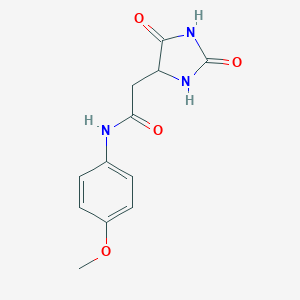
2-(2,5-dioxoimidazolidin-4-yl)-N-(4-methoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,5-dioxoimidazolidin-4-yl)-N-(4-methoxyphenyl)acetamide, also known as MI-2, is a small molecule inhibitor that has been extensively studied for its potential use in cancer research. It was first synthesized in 2010 by researchers at the University of Michigan, and since then, it has been the subject of numerous scientific studies.
Wirkmechanismus
The mechanism of action of 2-(2,5-dioxoimidazolidin-4-yl)-N-(4-methoxyphenyl)acetamide involves its ability to bind to and inhibit the activity of MALT1. This protein is involved in the activation of the NF-kB signaling pathway, which is known to promote the growth and survival of cancer cells. By inhibiting MALT1, 2-(2,5-dioxoimidazolidin-4-yl)-N-(4-methoxyphenyl)acetamide can block this pathway and induce apoptosis (cell death) in cancer cells.
Biochemical and Physiological Effects
2-(2,5-dioxoimidazolidin-4-yl)-N-(4-methoxyphenyl)acetamide has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer activity, it has been shown to have anti-inflammatory effects and to be effective against certain types of bacterial infections. It has also been shown to have low toxicity in animal studies.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-(2,5-dioxoimidazolidin-4-yl)-N-(4-methoxyphenyl)acetamide is its specificity for MALT1. This makes it a useful tool for studying the role of this protein in cancer and other diseases. However, one limitation of 2-(2,5-dioxoimidazolidin-4-yl)-N-(4-methoxyphenyl)acetamide is its relatively low potency, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are a number of potential future directions for research on 2-(2,5-dioxoimidazolidin-4-yl)-N-(4-methoxyphenyl)acetamide. One area of interest is the development of more potent analogs of the compound. Another area of interest is the study of 2-(2,5-dioxoimidazolidin-4-yl)-N-(4-methoxyphenyl)acetamide in combination with other cancer therapies, such as chemotherapy and radiation therapy. Finally, there is potential for the use of 2-(2,5-dioxoimidazolidin-4-yl)-N-(4-methoxyphenyl)acetamide in the treatment of other diseases, such as autoimmune disorders and inflammatory bowel disease.
Synthesemethoden
The synthesis of 2-(2,5-dioxoimidazolidin-4-yl)-N-(4-methoxyphenyl)acetamide involves a multi-step process, starting with the reaction of 4-methoxyphenylacetic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 2,5-dioxoimidazolidine to form the desired product, 2-(2,5-dioxoimidazolidin-4-yl)-N-(4-methoxyphenyl)acetamide.
Wissenschaftliche Forschungsanwendungen
2-(2,5-dioxoimidazolidin-4-yl)-N-(4-methoxyphenyl)acetamide has been primarily studied for its potential as a cancer therapy. It has been shown to inhibit the activity of MALT1, a protein that is involved in the progression of certain types of cancer. In particular, 2-(2,5-dioxoimidazolidin-4-yl)-N-(4-methoxyphenyl)acetamide has been shown to be effective against diffuse large B-cell lymphoma, a type of blood cancer.
Eigenschaften
Produktname |
2-(2,5-dioxoimidazolidin-4-yl)-N-(4-methoxyphenyl)acetamide |
|---|---|
Molekularformel |
C12H13N3O4 |
Molekulargewicht |
263.25 g/mol |
IUPAC-Name |
2-(2,5-dioxoimidazolidin-4-yl)-N-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C12H13N3O4/c1-19-8-4-2-7(3-5-8)13-10(16)6-9-11(17)15-12(18)14-9/h2-5,9H,6H2,1H3,(H,13,16)(H2,14,15,17,18) |
InChI-Schlüssel |
LZRQFUIADQOSIF-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)NC(=O)CC2C(=O)NC(=O)N2 |
Kanonische SMILES |
COC1=CC=C(C=C1)NC(=O)CC2C(=O)NC(=O)N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![butyl 3-[(5E)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate](/img/structure/B241558.png)
![5-(1-piperidinyl)-9,10,11,12-tetrahydro-8H-[1]benzothieno[2',3':4,5]pyrimido[2,1-a]phthalazin-8-one](/img/structure/B241562.png)

![Ethyl [2-(2-{2-nitrobenzylidene}hydrazino)-1,3-thiazol-4-yl]acetate](/img/structure/B241570.png)
![Methyl cyano[(4-fluorophenyl)hydrazono]acetate](/img/structure/B241573.png)
![N-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]thiophene-2-sulfonamide](/img/structure/B241578.png)
![2-[(2E)-2-(4-ethylbenzylidene)hydrazinyl]-4-phenyl-1,3-thiazole](/img/structure/B241580.png)
![2-({[(2-Nitrophenyl)sulfanyl]amino}methyl)furan](/img/structure/B241587.png)




![{[5-(4-chlorophenyl)-4-(2-methyl-2-propenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B241602.png)
![2-{2-[2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethoxy]ethyl}-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B241605.png)